molecular formula C12H18N2O B1593468 1-(2-Methoxybenzyl)piperazine CAS No. 55037-81-5

1-(2-Methoxybenzyl)piperazine

Cat. No. B1593468
CAS RN: 55037-81-5
M. Wt: 206.28 g/mol
InChI Key: ODXQCAXQWUZKSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Methoxybenzyl)piperazine involves various methods. One common route is the reaction of diethanolamine with m-chloroaniline. Other methods include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of 1-(2-Methoxybenzyl)piperazine is C12H18N2O . It contains a six-membered ring with two nitrogen atoms. The presence of these nitrogen atoms enhances pharmacological properties by serving as hydrogen bond donors/acceptors and improving water solubility and bioavailability .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism. Mechanistically, piperazine binds directly and selectively to muscle membrane GABA receptors, leading to flaccid paralysis of the worm .


Physical And Chemical Properties Analysis

  • Safety : Avoid breathing mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation. Keep away from sources of ignition .

Scientific Research Applications

Cardiotropic Activity

1-(2-Methoxybenzyl)piperazine has been synthesized and explored for its cardiotropic activity. Research shows that certain derivatives of this compound exhibit significant antiarrhythmic activity in arrhythmia models, indicating potential therapeutic applications in cardiovascular disorders (Mokrov et al., 2019).

Bioactivity in Synthesized Compounds

The compound has also been integrated into the synthesis of new groups of compounds, like cyclic methoxyphenyltriazaalkanes, which demonstrated promising antiarrhythmic activity. These findings suggest the potential of 1-(2-Methoxybenzyl)piperazine derivatives in the development of new therapeutic agents (Mokrov et al., 2019).

Role in Antagonist Studies

1-(2-Methoxybenzyl)piperazine has been used in antagonist studies for receptors like the 5-HT1A receptors. These studies, involving positron emission tomography (PET), contribute to the understanding of serotonergic neurotransmission (Plenevaux et al., 2000).

Ligand in Catalytic Reactions

The compound and its analogs have been utilized as efficient ligands in catalytic reactions like Cu-catalyzed N-arylation of imidazoles. This application highlights its role in facilitating chemical synthesis processes (Zhu, Shi, & Wei, 2010).

Drug Development Research

In drug development, 1-(2-Methoxybenzyl)piperazine derivatives have been synthesized and evaluated for properties like cytotoxicity, anti-inflammatory, and analgesic activities. Some derivatives showed promising results in these areas, indicating potential applications in therapeutic drug development (Puthiyapurayil, Poojary, & Buridipad, 2014).

QSAR Analysis in Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis has been conducted on derivatives of 1-(2-Methoxybenzyl)piperazine, aimed at understanding the relationship between molecular structure and binding affinity. This research aids in the optimization of drug molecules for specific therapeutic targets (Slavov et al., 2004).

Safety And Hazards

1-(2-Methoxybenzyl)piperazine poses risks associated with inhalation, skin contact, and eye exposure. Proper personal protective equipment should be used, and precautions should be taken to prevent ignition sources .

Future Directions

Recent advances in the synthesis of piperazines, with a focus on C–H functionalization, offer exciting prospects for expanding the structural diversity of this important class of compounds. Researchers continue to explore novel synthetic methods to afford functionalized piperazines, potentially leading to new drug candidates and therapeutic agents .

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXQCAXQWUZKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342051
Record name 1-(2-Methoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzyl)piperazine

CAS RN

55037-81-5
Record name 1-(2-Methoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-methoxyphenyl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Perrone, F Berardi, NA Colabufo… - Journal of medicinal …, 1998 - ACS Publications
A series of new 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment or a tetralin-1-yl nucleus on the alkyl chain were synthesized and tested for binding at cloned …
Number of citations: 26 pubs.acs.org
E Simoni, M Bartolini, IF Abu, A Blockley… - Future medicinal …, 2017 - Future Science
Aim: Alzheimer pathogenesis has been associated with a network of processes working simultaneously and synergistically. Over time, much interest has been focused on cholinergic …
Number of citations: 25 www.future-science.com
N Kumar, P Gupta, S Bansal - Letters in Drug Design & …, 2022 - ingentaconnect.com
Alzheimer's is a neurodegenerative disease (NDs) found in old age people with associated most common symptom dementia. MTDLs (Multi-Target Direct Ligand strategy) is based on a …
Number of citations: 7 www.ingentaconnect.com
D Volpato, U Holzgrabe - Molecules, 2018 - mdpi.com
The cholinergic hypothesis has been reported first being the cause of memory dysfunction in the Alzheimer’s disease. Researchers around the globe have focused their attention on …
Number of citations: 25 www.mdpi.com
C Matera, C Papotto, C Dallanoce… - Pharmacological Research, 2023 - Elsevier
The study of nicotinic acetylcholine receptors (nAChRs) has significantly progressed in the last decade, due to a) the improved techniques available for structural studies; b) the …
Number of citations: 3 www.sciencedirect.com
D Volpato - 2021 - opus.bibliothek.uni-wuerzburg.de
The past decades have witnessed the development of new pharmaceutical compounds that modulate receptor function by targeting allosteric sites. Allosteric sites are, by definition, …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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